4-Phenyl-2,3-dioxo-2-buten-4-olide
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Overview
Description
4-Phenyl-2,3-dioxo-2-buten-4-olide is an organic compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol. This compound is characterized by a five-membered oxolane ring substituted with a phenyl group and three keto groups at positions 2, 3, and 4. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,3-dioxo-2-buten-4-olide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with oxalyl chloride to form the corresponding acyl chloride, which then undergoes cyclization in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,3-dioxo-2-buten-4-olide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Phenyl-2,3-dioxo-2-buten-4-olide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Phenyl-2,3-dioxo-2-buten-4-olide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3-oxazoline: A compound with a similar oxolane ring structure but with different substituents.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trione: Another compound with a trione structure but with a different ring system.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
CAS No. |
16416-27-6 |
---|---|
Molecular Formula |
C10H6O4 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
5-phenyloxolane-2,3,4-trione |
InChI |
InChI=1S/C10H6O4/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H |
InChI Key |
OIYUNDWAIWJGBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2 |
Synonyms |
4-PDOB 4-phenyl-2,3-dioxo-2-buten-4-olide |
Origin of Product |
United States |
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